molecular formula C8H6BrN3O2 B1523485 3-Bromo-4-methyl-5-nitro-1H-indazole CAS No. 1082040-52-5

3-Bromo-4-methyl-5-nitro-1H-indazole

Cat. No. B1523485
M. Wt: 256.06 g/mol
InChI Key: QHNIQCJTDMEPES-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-5-nitro-1H-indazole is a chemical compound with the CAS Number: 74209-25-9 . It has a molecular weight of 256.06 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of indazoles, including 3-Bromo-4-methyl-5-nitro-1H-indazole, has been a topic of research in recent years . Strategies for synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI Code for 3-Bromo-4-methyl-5-nitro-1H-indazole is 1S/C8H6BrN3O2/c1-11-7-3-2-5 (12 (13)14)4-6 (7)8 (9)10-11/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Bromo-4-methyl-5-nitro-1H-indazole is a yellow solid at room temperature . It has a molecular weight of 242.03 and is typically stored at 0-5°C .

Scientific Research Applications

Crystal and Molecular Structure Analysis

The study on biologically active nitroindazoles, including compounds closely related to 3-Bromo-4-methyl-5-nitro-1H-indazole, has revealed insights into their crystal and molecular structures. Through X-ray diffraction and NMR spectroscopy, the intermolecular interactions and molecular parameters were characterized, providing a foundation for understanding their biological activity and potential applications in drug design and materials science (Cabildo et al., 2011).

Corrosion Inhibition

Research on heterocyclic diazoles, including structures similar to 3-Bromo-4-methyl-5-nitro-1H-indazole, has demonstrated their potential as corrosion inhibitors for iron in acidic environments. These compounds showed an increase in charge-transfer resistance, indicating their effectiveness in protecting metal surfaces from corrosion, a valuable property for industrial applications (Babić-Samardžija et al., 2005).

Enzyme Inhibition for Medical Research

Indazole derivatives have been identified as potent inhibitors of various isoforms of nitric oxide synthase (NOS), an enzyme involved in numerous physiological and pathological processes. These findings highlight the potential of 3-Bromo-4-methyl-5-nitro-1H-indazole related compounds in developing therapeutic agents targeting NOS-related diseases (Bland-Ward & Moore, 1995).

Materials Science and Energetic Materials

The exploration of nitroindazoles for the synthesis of energetic materials showcases their application in creating compounds with high-density and promising detonation properties. These materials are of significant interest for both military and civilian applications, where performance and stability are crucial (Thottempudi & Shreeve, 2011).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-4-methyl-5-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-4-6(12(13)14)3-2-5-7(4)8(9)11-10-5/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNIQCJTDMEPES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=NNC(=C12)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001289962
Record name 3-Bromo-4-methyl-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methyl-5-nitro-1H-indazole

CAS RN

1082040-52-5
Record name 3-Bromo-4-methyl-5-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082040-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methyl-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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